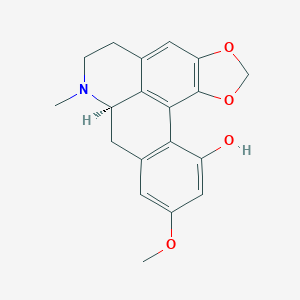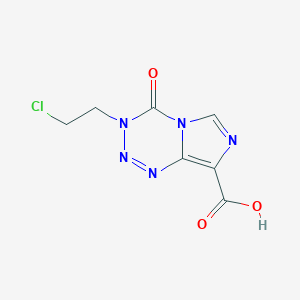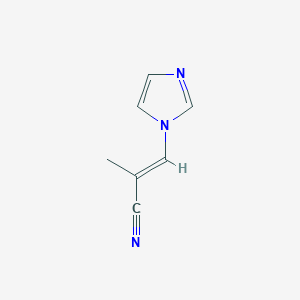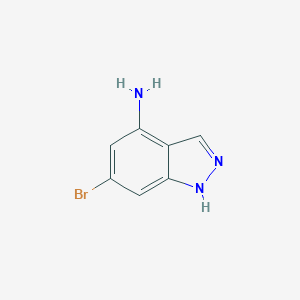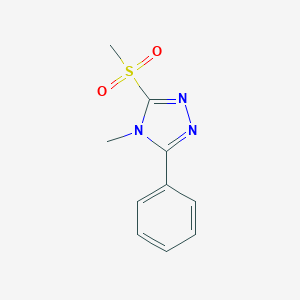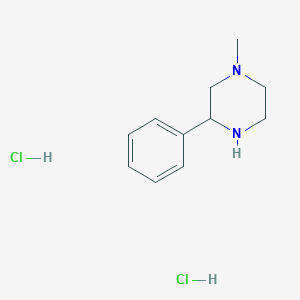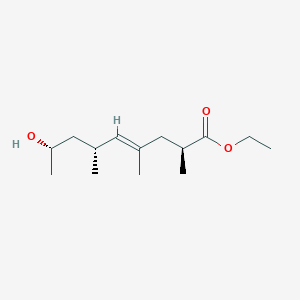
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate is a compound that has been studied extensively due to its potential applications in scientific research. This compound is a derivative of the natural product phytol, which is found in a variety of plants and algae. Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
The mechanism of action of ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate is not fully understood, but studies have shown that it may work by inhibiting certain enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate may be able to increase the levels of acetylcholine in the brain, which could have beneficial effects on cognitive function.
Biochemische Und Physiologische Effekte
Ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate has a number of biochemical and physiological effects. Studies have shown that this compound can reduce inflammation, inhibit the growth of cancer cells, and protect neurons from damage. Additionally, this compound has been shown to have antioxidant properties, which may help to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been well-studied, so there is a significant amount of information available on its properties and potential applications. However, one limitation of using this compound in lab experiments is that it may not be suitable for all types of studies. For example, some studies may require a more specific or potent compound, or a compound with different properties.
Zukünftige Richtungen
There are a number of future directions for research on ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate. One direction is to further investigate the anti-cancer properties of this compound and explore its potential as a cancer treatment. Another direction is to study the effects of this compound on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, researchers may explore the potential of this compound as a therapeutic agent for other conditions, such as inflammation and oxidative stress. Finally, future research may focus on developing more potent derivatives of this compound with improved properties and applications.
Synthesemethoden
Ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate can be synthesized using a variety of methods. One common method involves the reaction of phytol with ethyl chloroformate and triethylamine in dichloromethane. This reaction produces ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate as a white solid with a melting point of 56-58°C.
Wissenschaftliche Forschungsanwendungen
Ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate has a wide range of potential applications in scientific research. One application is in the study of cancer. Studies have shown that this compound has anti-cancer properties, and it may be able to inhibit the growth of cancer cells. Another potential application is in the study of neurodegenerative diseases. Studies have shown that ethyl (ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate)-8-hydroxy-2,4,6-trimethylnon-4-enoate may be able to protect neurons from damage and prevent the progression of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
943858-34-2 |
|---|---|
Produktname |
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate |
Molekularformel |
C14H26O3 |
Molekulargewicht |
242.35 g/mol |
IUPAC-Name |
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate |
InChI |
InChI=1S/C14H26O3/c1-6-17-14(16)12(4)8-10(2)7-11(3)9-13(5)15/h7,11-13,15H,6,8-9H2,1-5H3/b10-7+/t11-,12-,13-/m0/s1 |
InChI-Schlüssel |
ZHCKMPFULIYWCN-UINPNPHTSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)C[C@H](C)O)/C |
SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
Kanonische SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



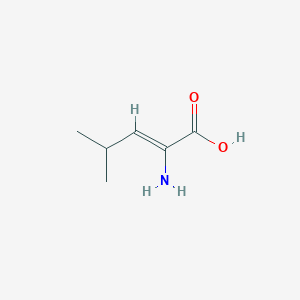


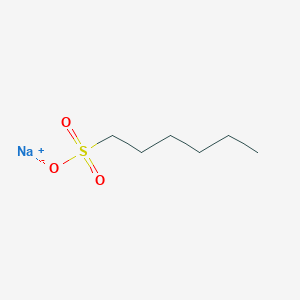
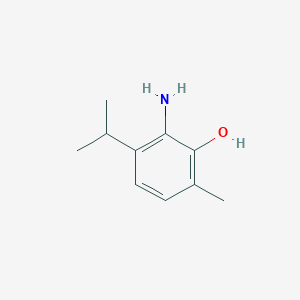
![1,3-Dihydrofuro[3,4-b]quinoxaline](/img/structure/B49863.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-4-amino-1-[[(2R)-1-[(2S)-2-[[(Z,2S)-1,5-diamino-1-oxopent-3-en-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide](/img/structure/B49868.png)
